molecular formula C15H17NOS2 B2533681 (E)-N-propyl-3-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acrylamide CAS No. 1235690-55-7

(E)-N-propyl-3-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acrylamide

Cat. No.: B2533681
CAS No.: 1235690-55-7
M. Wt: 291.43
InChI Key: JMTQMBUMDPGLJP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-N-propyl-3-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acrylamide” is a compound that contains two thiophene rings. Thiophenes are five-membered heterocyclic compounds with a sulfur atom. They are known to be present in many natural and pharmacologically active compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed synthetic pathways for compounds similar to “(E)-N-propyl-3-(thiophen-2-yl)-N-(thiophen-3-ylmethyl)acrylamide”, demonstrating their utility in creating novel organic molecules. For instance, the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide showcases a method for combining thiophene derivatives and acrylamide units under specific conditions, providing insights into molecular architecture and potential applications in material science and pharmacology (Kariuki et al., 2022).

Optoelectronics and Nonlinear Optical Limiting

Thiophene derivatives, akin to “this compound”, have been investigated for their applications in optoelectronics and nonlinear optical limiting. Donor-acceptor substituted thiophene dyes exhibit enhanced nonlinear absorption and optical limiting behavior, valuable for protecting human eyes and optical sensors, and stabilizing light sources in optical communications. These findings underscore the compound's relevance in developing advanced photonic and optoelectronic devices (Anandan et al., 2018).

Solar Cell Applications

The molecular engineering of organic sensitizers, including thiophene-based compounds, for solar cell applications demonstrates the potential of using thiophene and acrylamide derivatives in renewable energy technologies. Novel organic sensitizers designed for TiO2 films have shown high incident photon to current conversion efficiency, highlighting the significance of thiophene derivatives in enhancing solar cell performance and efficiency (Kim et al., 2006).

Advanced Material Science

Acrylamide derivatives, related to “this compound”, play a critical role in material science, particularly in the synthesis of polymers with specific properties. Controlled radical polymerization techniques have been applied to synthesize homopolymers of N-acryloyl-l-phenylalanine methyl ester, demonstrating the versatility of acrylamide derivatives in designing polymers with tailored molecular weights, functional end groups, and potentially biocompatible materials for medical applications (Mori et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many thiophene-containing compounds have been used as anti-parasitic, antibacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the wide range of uses for thiophene-containing compounds, it could have potential applications in medicine or material science .

Properties

IUPAC Name

(E)-N-propyl-3-thiophen-2-yl-N-(thiophen-3-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS2/c1-2-8-16(11-13-7-10-18-12-13)15(17)6-5-14-4-3-9-19-14/h3-7,9-10,12H,2,8,11H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTQMBUMDPGLJP-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC1=CSC=C1)C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.